molecular formula C18H16N2O4S2 B2959261 N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide CAS No. 942006-93-1

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide

Cat. No.: B2959261
CAS No.: 942006-93-1
M. Wt: 388.46
InChI Key: IYOPFEVKIBFGRZ-UHFFFAOYSA-N
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Description

N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline core modified with a thiophene-2-sulfonyl group at the 1-position and a furan-2-carboxamide moiety at the 6-position.

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-18(16-5-2-10-24-16)19-14-7-8-15-13(12-14)4-1-9-20(15)26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOPFEVKIBFGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-sulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline or furan rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfone derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Tetrahydroquinoline Core

Sulfonyl Group Modifications
  • N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Thiophene-2-Carboxamide Key Difference: Replaces thiophene-2-sulfonyl with 4-methoxybenzenesulfonyl. The molecular weight increases slightly (428.5 g/mol vs. ~424 g/mol for the target compound) . Synthesis: Similar sulfonylation steps are used, but starting materials differ (e.g., 4-methoxybenzenesulfonyl chloride instead of thiophene-2-sulfonyl chloride).
  • Compounds with Piperidine/Pyrrolidine Substituents Examples: Compounds 28, 29, 68, and 70 (Evidences 2, 4) feature piperidinyl or pyrrolidinyl groups. Impact: Bulky N-substituents improve lipophilicity and may enhance blood-brain barrier penetration, relevant for central nervous system targets. These compounds often exhibit inhibitory activity against enzymes like nitric oxide synthase (NOS) .
Carboxamide Group Variations
  • N-(2-Nitrophenyl)Thiophene-2-Carboxamide Key Difference: Replaces tetrahydroquinoline with a 2-nitrophenyl group. Impact: The nitro group introduces strong electron-withdrawing effects, influencing redox properties and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds). Compared to the furan analog (2NPFC), thiophene-carboxamide derivatives show smaller dihedral angles (8.5–13.5° vs. 9.7°), affecting molecular planarity and crystal packing .
  • Thiophene-2-Carboximidamide Derivatives Examples: Compounds 28–31 () and 68–71 (). Impact: The carboximidamide group (NH–C(=NH)–) enhances hydrogen-bonding capacity, critical for targeting enzymes like NOS. For instance, compound 70 shows 72.6% yield and >95% HPLC purity, with demonstrated activity in NOS inhibition assays .

Biological Activity

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological effects based on diverse research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core and a thiophene moiety , which are known for their biological relevance. The presence of the sulfonyl and carboxamide functional groups enhances its solubility and potential interactions with biological targets. The molecular formula is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S with a molecular weight of approximately 404.52 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the tetrahydroquinoline core through cyclization reactions.
  • Introduction of the thiophene sulfonyl group via sulfonation reactions.
  • Attachment of the furan-2-carboxamide moiety through amide bond formation.

These synthetic routes allow for the modification of various substituents to optimize biological activity .

Antimycobacterial Activity

Recent studies suggest that this compound exhibits significant antimycobacterial properties, particularly against Mycobacterium tuberculosis. The mechanism appears to involve interaction with specific molecular targets that modulate enzyme activity critical for bacterial survival. For instance, compounds with similar structures have shown efficacy in inhibiting mycobacterial growth by disrupting metabolic pathways .

Antitumor Potential

In addition to its antimycobacterial effects, this compound has been evaluated for antitumor activity. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of tubulin polymerization , leading to disrupted microtubule networks.
  • Induction of cell cycle arrest in various cancer cell lines .

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds with similar structural features:

StudyCompoundBiological ActivityFindings
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamideAntimycobacterialEffective against M. tuberculosis with specific target modulation
YSL-12AntitumorInduced apoptosis and disrupted tumor vasculature in vitro
3-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamideAntitumorDemonstrated significant growth inhibition in colon carcinoma models

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